Desethyl Fenfluramine-d6 Hydrochloride

描述

Contextual Significance of Fenfluramine (B1217885) Metabolites in Pharmacological Research

Fenfluramine is a pharmacologically active compound that undergoes extensive metabolism in the body. researchgate.net One of its primary and most significant metabolites is norfenfluramine (B1679916), also known as desethyl fenfluramine. researchgate.netnih.govwikipedia.org This metabolite is not an inactive byproduct; rather, it possesses its own distinct and potent pharmacological activity. wikipedia.orgnih.gov Research has shown that norfenfluramine is a potent agent that interacts with various neurotransmitter systems, including acting as a serotonin-norepinephrine releasing agent and a powerful agonist for several serotonin (B10506) 5-HT2 receptors. wikipedia.orgcaymanchem.com

Importance of Stable Isotopically Labeled Compounds in Contemporary Bioanalytical Science

In modern bioanalytical science, particularly in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), precision and accuracy are paramount. clearsynth.com Stable isotopically labeled (SIL) compounds are indispensable tools for achieving reliable and reproducible measurements. nih.govsymeres.com These compounds are chemically identical to the analyte of interest (the substance being measured) but have some of their atoms replaced with a heavier stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.comyoutube.com

The key advantage of using a SIL compound as an internal standard is that it exhibits nearly identical physicochemical properties to its unlabeled counterpart. nih.govresearchgate.net This means it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, due to the mass difference from the incorporated isotopes, it can be clearly distinguished by a mass spectrometer.

This dual characteristic allows the SIL internal standard to effectively compensate for variations in sample processing and analytical conditions. clearsynth.com By adding a known amount of the SIL standard to a sample at the beginning of the analytical process, any loss of the analyte during preparation is mirrored by a proportional loss of the standard. The ratio of the analyte's signal to the internal standard's signal in the mass spectrometer provides a highly accurate and precise quantification of the analyte's concentration, correcting for matrix effects and procedural inconsistencies. clearsynth.comumsl.edu

Rationale for the Academic Study of Desethyl Fenfluramine-d6 Hydrochloride as a Research Tool

The academic and industrial rationale for utilizing this compound stems directly from the principles outlined above. As an active metabolite, accurately measuring the concentration of desethyl fenfluramine (norfenfluramine) in biological matrices like plasma and urine is essential for comprehensive pharmacokinetic and drug metabolism studies. musechem.com

The use of this deuterated standard enables researchers to:

Develop robust and validated bioanalytical methods for quantifying desethyl fenfluramine.

Accurately trace the metabolic fate of fenfluramine over time. musechem.com

Perform precise pharmacokinetic modeling by providing reliable data on metabolite concentrations. aesnet.org

Investigate potential drug-drug interactions by measuring how co-administered compounds might affect the formation or clearance of desethyl fenfluramine. nih.gov

In essence, this compound is not studied for its own biological effects but is a critical enabling tool that enhances the precision, accuracy, and reliability of research into the metabolism and pharmacokinetics of fenfluramine and its active metabolites. clearsynth.commusechem.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1,1,1,2,3,3-hexadeuterio-3-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride nih.gov |

| Molecular Formula | C₁₀H₇D₆ClF₃N nih.gov |

| Molecular Weight | 245.7 g/mol nih.gov |

Table 2: Comparison of Unlabeled vs. Deuterated Desethyl Fenfluramine

| Feature | Desethyl Fenfluramine | Desethyl Fenfluramine-d6 |

|---|---|---|

| Primary Use | Analyte (substance to be measured) | Internal Standard for bioanalysis musechem.com |

| Molecular Formula | C₁₀H₁₂F₃N localpharmaguide.com | C₁₀H₆D₆F₃N |

| Isotopic Label | None | Six Deuterium (d6) atoms musechem.com |

| Analytical Behavior | Identical retention time and ionization to the standard nih.gov | Identical retention time and ionization to the analyte nih.gov |

| Mass Spectrometry | Detected at its specific molecular mass | Detected at a mass +6 Da higher than the analyte |

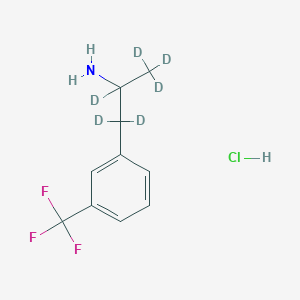

Structure

3D Structure of Parent

属性

分子式 |

C10H13ClF3N |

|---|---|

分子量 |

245.70 g/mol |

IUPAC 名称 |

1,1,1,2,3,3-hexadeuterio-3-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |

InChI |

InChI=1S/C10H12F3N.ClH/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13;/h2-4,6-7H,5,14H2,1H3;1H/i1D3,5D2,7D; |

InChI 键 |

PIDLOFBRTWNFAR-CORYOOACSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC(=CC=C1)C(F)(F)F)N.Cl |

规范 SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)N.Cl |

产品来源 |

United States |

Synthetic Strategies and Isotopic Labeling of Desethyl Fenfluramine D6 Hydrochloride

De Novo Synthesis Pathways for Targeted Deuterium (B1214612) Incorporation

The de novo synthesis of Desethyl Fenfluramine-d6 Hydrochloride is designed to build the molecule from precursor chemicals while strategically introducing deuterium atoms at specific locations. The IUPAC name, 1,1,1,2,3,3-hexadeuterio-3-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride, indicates that all six hydrogen atoms on the propane (B168953) backbone are replaced with deuterium. nih.gov

A common and effective pathway for synthesizing deuterated amphetamine analogues involves the reductive amination of a deuterated ketone precursor. mdma.chcapes.gov.br This strategy is adapted for Desethyl Fenfluramine-d6. The synthesis logically begins with a deuterated version of the key precursor, 1-(3-(trifluoromethyl)phenyl)propan-2-one.

The primary pathway can be outlined as follows:

Deuteration of the Ketone Precursor : The synthesis starts with 1-(3-(trifluoromethyl)phenyl)propan-2-one. newdrugapprovals.orggoogle.com This ketone undergoes hydrogen-deuterium exchange reactions to replace the six protons on the carbons adjacent to the carbonyl group. This is typically achieved through acid or base-catalyzed exchange using a deuterium source like deuterium oxide (D₂O).

Reductive Amination : The resulting deuterated ketone, 1-(3-(trifluoromethyl)phenyl)propan-2-one-d6, is then reacted with an amine source, such as ammonia, to form an intermediate imine. This imine is subsequently reduced to the primary amine, Desethyl Fenfluramine-d6. This reduction is typically accomplished using a standard reducing agent like sodium borohydride. google.com

Salt Formation : The final step involves reacting the synthesized deuterated amine free base with hydrochloric acid (HCl) to form the stable and solid hydrochloride salt, this compound. mdma.ch

This approach ensures that the deuterium atoms are selectively incorporated into the desired positions on the propane chain, yielding the hexadeuterated final product.

Precursor Compounds and Optimized Reaction Conditions for Deuterated Analog Production

The successful production of this compound hinges on the selection of appropriate precursors and the optimization of reaction conditions to maximize yield and isotopic purity.

Key precursors and reagents involved in the synthesis include:

| Compound/Reagent | Role in Synthesis |

| 1-(3-(trifluoromethyl)phenyl)propan-2-one | The foundational ketone precursor for the carbon skeleton. newdrugapprovals.orggoogle.com |

| Deuterium Oxide (D₂O) | Serves as the deuterium source for the isotopic exchange reaction. |

| Acid or Base Catalyst (e.g., DCl, NaOD) | Facilitates the hydrogen-deuterium exchange on the ketone precursor. |

| Ammonia (NH₃) or equivalent | Provides the nitrogen atom to form the primary amine. |

| Sodium Borohydride (NaBH₄) | A common reducing agent for the reductive amination step. google.com |

| Hydrochloric Acid (HCl) | Used for the final salt formation to produce the stable hydrochloride. mdma.ch |

| Organic Solvents (e.g., Methanol (B129727), Ethanol (B145695), THF) | Used as reaction media for the various synthetic steps. |

Optimized reaction conditions are critical for ensuring the efficiency of each step. For the hydrogen-deuterium exchange, reaction time and temperature are carefully controlled to achieve a high degree of deuterium incorporation without promoting side reactions. The reductive amination step requires control of pH and temperature (often at or below room temperature) to favor the formation of the desired amine and prevent over-reduction or side product formation. The choice of solvent is also crucial to ensure the solubility of all reactants and intermediates.

Methodologies for Verification of Isotopic Purity and Degree of Enrichment

After synthesis, rigorous analytical methods are employed to confirm the chemical identity, isotopic purity, and the degree of deuterium enrichment of the final product. This verification is essential for its function as a high-quality reference material. tandfonline.comcreative-biolabs.com The presence of any residual unlabeled compound can interfere with analytical results and lead to erroneous data. tandfonline.com

The primary techniques used for this verification are:

Mass Spectrometry (MS) : This is the definitive technique for confirming the mass of the synthesized compound. The molecular weight of this compound should be approximately six mass units higher than its non-deuterated counterpart. By analyzing the isotopic distribution of the molecular ion peak, MS can precisely determine the degree of deuterium enrichment and quantify the percentage of d0 (unlabeled) to d5 species present in the final sample. musechem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used to confirm the exact location of the deuterium atoms. In a ¹H NMR spectrum, the absence of signals corresponding to the protons on the propane backbone confirms that they have been successfully replaced by deuterium. mdma.chumsl.edu Conversely, a ²H NMR spectrum can be used to directly observe the signals from the incorporated deuterium atoms, further confirming their positions.

The following table summarizes the analytical methodologies and their specific roles in the verification process.

| Analytical Technique | Purpose | Information Provided |

| Mass Spectrometry (MS) | Verification of Mass and Isotopic Enrichment | Confirms the correct molecular weight for the d6 compound and quantifies the percentage of isotopic labeling (e.g., >99% d6). |

| ¹H NMR Spectroscopy | Verification of Deuterium Location | Confirms the absence of proton signals at the specific sites of deuteration. |

| ²H NMR Spectroscopy | Verification of Deuterium Location | Directly detects the deuterium nuclei at the sites of incorporation. |

Advanced Isolation and Purification Techniques for High-Purity Reference Materials

To be suitable as a reference standard for quantitative analysis, this compound must be of exceptionally high chemical purity. creative-biolabs.com This requires advanced isolation and purification techniques to remove any unreacted starting materials, reaction byproducts, or other impurities.

The purification process typically involves multiple steps:

Extraction : Following the synthesis, a liquid-liquid extraction using an acid-base workup is a common first step. Because the product is a basic amine, it can be selectively extracted into an aqueous acid phase, leaving neutral organic impurities behind. The pH is then adjusted to be basic, and the purified amine free base is extracted back into an organic solvent.

Chromatography : High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the target compound from structurally similar impurities. umsl.edu Preparative HPLC can be used to isolate the high-purity Desethyl Fenfluramine-d6.

Crystallization : The final step in purification is often the crystallization of the hydrochloride salt. This is achieved by dissolving the purified amine free base in a suitable solvent and treating it with hydrochloric acid. The resulting crystalline solid is typically very pure, as the crystal lattice tends to exclude impurities. The process may involve specific solvent systems, such as ethanol and tert-butyl methyl ether (TBME), to induce crystallization and yield a stable, easy-to-handle solid product. newdrugapprovals.org

Through this combination of extraction, chromatography, and crystallization, this compound can be produced as a high-purity reference material meeting the stringent requirements for its use in regulated bioanalysis.

Advanced Bioanalytical Methodologies Employing Desethyl Fenfluramine D6 Hydrochloride

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

LC-MS/MS has become the gold standard for the quantitative analysis of drugs and their metabolites in complex biological matrices due to its high sensitivity, selectivity, and throughput. altasciences.com The use of a stable isotope-labeled internal standard, such as Desethyl Fenfluramine-d6 Hydrochloride, is fundamental to a robust LC-MS/MS method, as it closely mimics the analyte's behavior during extraction and ionization. lcms.cz

Optimization of Chromatographic Separation Parameters for Metabolite Analysis

Achieving efficient chromatographic separation of desethyl fenfluramine (B1217885) from its parent compound, fenfluramine, and other endogenous matrix components is crucial for accurate quantification. nih.gov Reversed-phase chromatography is commonly employed, with C18 columns being a popular choice. altasciences.comnih.gov

Optimization of separation involves a systematic evaluation of several parameters:

Column Chemistry: While C18 columns are widely used, other stationary phases can be explored to achieve optimal selectivity.

Mobile Phase Composition: A typical mobile phase consists of an aqueous component (e.g., water with additives like ammonium (B1175870) formate (B1220265) or formic acid to control pH and improve ionization) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nih.govnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the timely elution of all compounds of interest and to maintain sharp peak shapes. altasciences.comnih.gov

Flow Rate: The flow rate of the mobile phase affects the analysis time and chromatographic resolution. A balance must be struck to achieve adequate separation within a reasonable timeframe. altasciences.com

Column Temperature: Maintaining a constant and elevated column temperature can improve peak shape and reduce viscosity, leading to better separation efficiency. altasciences.com

A representative set of optimized chromatographic conditions for the analysis of norfenfluramine (B1679916) (desethyl fenfluramine) is presented in the table below.

Table 1: Example of Optimized Chromatographic Parameters for Norfenfluramine Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 2.1 x 100 mm, 2.0 µm) altasciences.com |

| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 10.0 altasciences.com |

| Mobile Phase B | Methanol (B129727) altasciences.com |

| Gradient | 70% to 90% B over 1.75 min, hold for 0.5 min, re-equilibrate at 70% B for 0.75 min altasciences.com |

| Flow Rate | 0.70 mL/min altasciences.com |

| Column Temperature | 60°C altasciences.com |

| Injection Volume | 8 µL altasciences.com |

Mass Spectrometric Detection Strategies, Including Multiple Reaction Monitoring (MRM) Transitions

Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantification. altasciences.com In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov This process minimizes interference from other co-eluting compounds.

For this compound, the precursor and product ions will have a higher mass-to-charge ratio (m/z) compared to the non-deuterated analyte due to the presence of six deuterium (B1214612) atoms. This mass difference allows for the simultaneous monitoring of both the analyte and the internal standard without cross-talk. The optimization of MS parameters, including collision energy and declustering potential, is essential to maximize the signal intensity for each transition.

Table 2: Representative MRM Transitions for Norfenfluramine and Desethyl Fenfluramine-d6

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Norfenfluramine | 204.0 nih.gov | 159.0 nih.gov |

Note: The MRM transition for Desethyl Fenfluramine-d6 is inferred from the norfenfluramine transition, as specific literature values can vary between instrument platforms. The precursor ion reflects the addition of six daltons for the deuterium atoms.

Mitigation of Matrix Effects and Application of Internal Standard Normalization in Complex Biological Matrices

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting components from the biological matrix (e.g., phospholipids, salts), are a significant challenge in LC-MS/MS bioanalysis. altasciences.com These effects can lead to inaccurate and imprecise results. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. lcms.cz

Because the deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects during ionization. chromforum.org By calculating the ratio of the analyte peak area to the internal standard peak area, any signal suppression or enhancement is effectively normalized, leading to more accurate and reliable quantification. altasciences.com Method validation studies typically include a thorough assessment of matrix effects to ensure the reliability of the assay. altasciences.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Metabolite Profiling

Gas chromatography-mass spectrometry is another powerful technique for the analysis of fenfluramine and its metabolites. However, due to the polar nature and low volatility of these compounds, derivatization is a prerequisite for successful GC-MS analysis. nih.govjfda-online.com Derivatization converts the analytes into more volatile and thermally stable derivatives, improving their chromatographic behavior and detection. jfda-online.com

Common derivatization reagents for primary and secondary amines like norfenfluramine include acylating agents such as pentafluoropropionic anhydride (B1165640) (PFPA) and n-heptafluorobutyryl-S-prolyl chloride. nih.govnih.gov These reagents react with the amine group to form less polar and more volatile derivatives that are amenable to GC separation.

In the context of metabolite profiling, this compound would be co-derivatized along with the endogenous norfenfluramine. The resulting deuterated derivative serves as an excellent internal standard, co-eluting with the analyte derivative and correcting for any variability in the derivatization reaction and the GC-MS analysis. The mass spectrometer can then be operated in selected ion monitoring (SIM) mode to monitor characteristic ions of both the derivatized analyte and the deuterated internal standard, ensuring high selectivity and accurate quantification.

Advanced Sample Preparation Techniques for Enhanced Bioanalytical Quantification

Effective sample preparation is critical to remove interfering substances from the biological matrix, concentrate the analyte, and present it in a solvent compatible with the analytical instrument. altasciences.com Supported liquid extraction (SLE) and solid phase extraction (SPE) are two widely used techniques that offer significant advantages over older methods like liquid-liquid extraction (LLE). altasciences.com

Supported Liquid Extraction (SLE) and Solid Phase Extraction (SPE) Protocols

Supported Liquid Extraction (SLE) is a technique that mimics LLE but in a 96-well plate format, making it amenable to automation. altasciences.com In SLE, the aqueous sample is loaded onto a solid support (e.g., diatomaceous earth), which disperses the sample over a large surface area. A water-immiscible organic solvent is then used to elute the analytes of interest, leaving behind polar interferences. altasciences.com For the extraction of norfenfluramine, various elution solvents can be optimized, with mixtures like dichloromethane (B109758) and ethyl acetate (B1210297) (1:1) often providing good recovery and minimal matrix effects. altasciences.com

Solid Phase Extraction (SPE) utilizes a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte from the liquid sample. windows.net Interfering components are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte. For a basic compound like norfenfluramine, cation exchange or mixed-mode (combining ion exchange and reversed-phase) sorbents are often effective. windows.net

A typical SPE protocol involves the following steps:

Conditioning: The sorbent is treated with a solvent like methanol to activate it.

Equilibration: The sorbent is rinsed with a solution that mimics the sample matrix (e.g., water or a buffer) to prepare it for sample loading.

Sample Loading: The pre-treated biological sample is passed through the sorbent, where the analyte is retained.

Washing: The sorbent is washed with one or more solvents to remove interfering substances while the analyte remains bound.

Elution: A strong solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the purified analyte for analysis.

Table 3: Comparison of SLE and SPE for Norfenfluramine Extraction

| Feature | Supported Liquid Extraction (SLE) | Solid Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between aqueous and organic phases on a solid support altasciences.com | Adsorption onto a solid sorbent followed by selective elution windows.net |

| Common Sorbents | Diatomaceous earth, synthetic polymers altasciences.com | Silica-based (C18), polymer-based (e.g., Strata-X), ion-exchange windows.netphenomenex.com |

| Advantages | High throughput, easily automated, reduced solvent consumption compared to LLE altasciences.com | High selectivity, significant concentration factor, wide range of sorbents available windows.net |

Protein Precipitation and Other Matrix Depletion Strategies for Analytical Purity

In the bioanalysis of this compound, achieving analytical purity is paramount for accurate quantification. Biological matrices, such as plasma and tissue homogenates, are complex mixtures containing proteins and other macromolecules that can interfere with analytical instrumentation and compromise the integrity of the results. Therefore, effective sample preparation incorporating protein precipitation and other matrix depletion strategies is a critical prerequisite to chromatographic analysis.

Protein precipitation is a widely adopted initial step in sample clean-up for the analysis of small molecules. researchgate.net This technique involves the addition of a precipitating agent to the biological sample, which denatures and aggregates proteins, allowing for their removal by centrifugation. Common protein precipitation agents include organic solvents and acids.

Organic Solvents: Acetonitrile and methanol are frequently employed for protein precipitation due to their efficiency in denaturing a broad range of proteins. The mechanism of action involves the disruption of the hydration layer around the protein, leading to aggregation and precipitation. While effective, the use of organic solvents can lead to sample dilution, and a high concentration of organic solvent in the final extract may negatively impact reversed-phase liquid chromatography separations. nih.gov This can sometimes necessitate an additional evaporation and reconstitution step. nih.gov

Acidic Agents: Trichloroacetic acid (TCA) is another common precipitating agent. However, the resulting extreme pH of the sample can potentially cause the degradation of pH-sensitive analytes and may not be compatible with certain chromatographic stationary phases. nih.gov

A comparative overview of common protein precipitation methods is presented in the table below.

| Precipitation Method | Principle of Action | Advantages | Disadvantages |

| Acetonitrile/Methanol | Disruption of protein hydration layer | High precipitation efficiency, suitable for a wide range of proteins | Sample dilution, potential for analyte co-precipitation, may require evaporation/reconstitution |

| Trichloroacetic Acid (TCA) | Protein denaturation by altering pH | Effective for many proteins | Extreme pH can degrade analytes and damage LC columns |

| Ammonium Sulfate | "Salting out" effect reduces protein solubility | Can be effective for removing specific proteins like albumin nih.gov | Less common for small molecule analysis, may introduce high salt concentrations |

| Zinc Hydroxide | Formation of metal hydroxides that co-precipitate proteins | Minimal sample dilution, maintains a near-neutral pH nih.gov | Potential for metal ion interference in some analytical techniques nih.gov |

Beyond simple protein precipitation, more advanced matrix depletion strategies are often employed to further enhance the purity of the sample. These techniques are particularly important for minimizing matrix effects in sensitive detection methods like mass spectrometry.

Solid-Phase Extraction (SPE): SPE is a highly effective technique for isolating analytes from complex matrices. It utilizes a solid sorbent packed into a cartridge or plate to retain the analyte of interest while allowing interfering matrix components to pass through. The choice of sorbent (e.g., reversed-phase, normal-phase, ion-exchange) is critical and depends on the physicochemical properties of this compound and the nature of the matrix interferents. For instance, reversed-phase SPE with a C18 sorbent can be used to retain the relatively nonpolar this compound while washing away polar matrix components.

Liquid-Liquid Extraction (LLE): LLE is another classical technique for sample clean-up. It relies on the differential solubility of the analyte and matrix components in two immiscible liquid phases. The choice of extraction solvent and the pH of the aqueous phase are crucial for achieving high extraction efficiency for this compound while leaving interfering substances behind. rsc.org

Supported Liquid Extraction (SLE): This technique offers a more streamlined alternative to traditional LLE. The aqueous sample is loaded onto a solid support material (e.g., diatomaceous earth), and the analytes are then eluted with a water-immiscible organic solvent. SLE has been shown to be effective in removing phospholipids, a major source of matrix effects in LC-MS/MS analysis. altasciences.com

The selection of the most appropriate sample preparation strategy for this compound depends on several factors, including the biological matrix, the required limit of quantification, and the analytical technique being used. A well-designed sample preparation protocol is essential for developing a robust and reliable bioanalytical method.

Application in Quantitative Metabolite Profiling Studies within Non-Human Biological Systems

This compound plays a crucial role as an internal standard in quantitative metabolite profiling studies of fenfluramine in non-human biological systems. Its stable isotope-labeled structure ensures that it mimics the behavior of the unlabeled analyte and its metabolites during sample preparation and analysis, thereby correcting for variations in extraction recovery and matrix effects. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is a common and robust method for such quantitative analyses. nih.gov

Pharmacokinetic studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. In these studies, this compound is spiked into biological samples (e.g., plasma, brain tissue) to enable the accurate quantification of fenfluramine and its primary metabolite, norfenfluramine.

A study investigating the pharmacokinetics of fenfluramine and norfenfluramine in rats utilized LC-MS/MS to determine the concentrations of these compounds in plasma and brain tissue. The findings from such studies provide valuable insights into the drug's disposition and can be used to inform human dose predictions.

Below is a table summarizing key pharmacokinetic parameters of fenfluramine and norfenfluramine determined in a study with Sprague-Dawley rats.

| Compound | Matrix | Half-life (t½) in hours | Brain-to-Plasma Concentration Ratio |

| d-fenfluramine | Brain | 3.6 | 15.4 |

| l-fenfluramine | Plasma | 0.9 | - |

| l-fenfluramine | Brain | 8.0 | - |

| d-norfenfluramine | - | - | 27.6 |

| l-norfenfluramine | Plasma | 6.1 | - |

Data adapted from a pharmacokinetic study in rats. huji.ac.il

Similarly, pharmacokinetic studies in other non-human species, such as beagle dogs, are conducted to further characterize the metabolic profile of fenfluramine. A sensitive and specific LC-MS/MS method for the simultaneous determination of d-amphetamine and diphenhydramine (B27) in beagle dog plasma has been developed, showcasing the utility of this analytical platform for pharmacokinetic assessments in this species. researchgate.net While not directly on fenfluramine, this study highlights the established methodology. The application of such methods with this compound as an internal standard would allow for precise quantification of fenfluramine and its metabolites in canine plasma.

The data generated from these non-human quantitative metabolite profiling studies are critical for several reasons:

Understanding Metabolic Pathways: By quantifying the parent drug and its metabolites over time, researchers can elucidate the primary metabolic pathways.

Assessing Bioavailability and Clearance: Pharmacokinetic parameters such as half-life, clearance, and volume of distribution provide a comprehensive understanding of the drug's behavior in the body.

Informing Toxicology Studies: Knowledge of metabolite concentrations helps in the design and interpretation of toxicology studies, as metabolites can sometimes be more active or toxic than the parent compound.

Supporting Human Dose Projections: Data from animal models are often used to predict the pharmacokinetic profile in humans, aiding in the selection of appropriate doses for clinical trials.

Metabolic Characterization of Desethyl Fenfluramine Preclinical Focus

Enzymatic Pathways of Fenfluramine (B1217885) N-Dealkylation

In vitro studies using recombinant human cytochrome P450 (rCYP) enzymes have identified multiple isoforms responsible for the N-dealkylation of fenfluramine. Reaction phenotyping has shown that the metabolism is primarily mediated by CYP1A2, CYP2B6, and CYP2D6. researchgate.netfda.gov Secondary, more minor contributions are made by CYP2C9, CYP2C19, and CYP3A4/5. nih.govfda.gov

| Inhibitor | Target CYP Isoform | Inhibition of Fenfluramine Metabolism (%) | Reference |

|---|---|---|---|

| Quinidine (B1679956) | CYP2D6 | 48% | nih.gov |

| Phencyclidine | CYP2B6 | 42% | nih.gov |

| Furafylline (B147604) | CYP1A2 | 32% | nih.gov |

| Tienilic Acid | CYP2C9 | <15% | nih.gov |

| Esomeprazole | CYP2C19 | <15% | nih.gov |

| Troleandomycin | CYP3A4/5 | <15% | nih.gov |

In Vitro Metabolism Studies Utilizing Liver Microsomes and S9 Fractions (Species-Specific Differences in Preclinical Models)

In vitro studies using liver S9 fractions have revealed significant species-specific differences in the metabolic rate of fenfluramine. nih.gov At a 1 µM concentration, the intrinsic clearance (CLint) was markedly lower in human liver S9 fractions compared to those from rats and dogs. nih.gov The metabolic half-life (t1/2) in human liver S9 fractions exceeded 120 minutes, whereas it was 35.4 minutes in rats and 30.0 minutes in dogs, indicating much slower metabolism in humans. nih.gov

The number of metabolites detected also varied by species. In human liver microsomes, only two metabolites were identified: desethyl fenfluramine (norfenfluramine) and an N-oxygenation product. nih.gov In contrast, six metabolites were found in dog liver microsomes and seven in rat liver microsomes, with no metabolites being unique to humans. nih.gov This highlights a more extensive metabolic cascade in these preclinical animal models compared to humans. nih.gov

| Species | Metabolic Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg) | Number of Metabolites Detected (Liver Microsomes) | Reference |

|---|---|---|---|---|

| Human | > 120 | < 2.9 | 2 | nih.gov |

| Rat | 35.4 | 9.8 | 7 | nih.gov |

| Dog | 30.0 | 11.6 | 6 | nih.gov |

Identification and Characterization of Secondary Metabolites of Desethyl Fenfluramine

Desethyl fenfluramine is not an end-product but is further metabolized into several secondary metabolites. The metabolites of fenfluramine are generally formed through N-dealkylation, oxygenation, and dehydrogenation, or combinations thereof. nih.gov

In human liver S9 fractions, desethyl fenfluramine and its subsequent N-oxygenation product (designated as C2) were the only metabolites detected. nih.gov In dog and rat liver S9 fractions, desethyl fenfluramine was further biotransformed to form a series of components (designated C2 through C5). nih.gov Furthermore, evidence of hydroxylation, dehydrogenation, and glucuronide conjugation was observed in rat and dog test systems, but not in human systems. nih.gov No metabolites specific to humans were identified. nih.gov

Preclinical In Vivo Metabolic Fate and Disposition Studies in Non-Human Animal Models

Preclinical in vivo studies confirm that fenfluramine is extensively metabolized. fda.gov In animal models, fenfluramine is substantially converted to desethyl fenfluramine, resulting in circulating plasma levels of the metabolite that are similar to or greater than those of the parent drug itself. nih.gov

Disposition studies in rodents have shown that both fenfluramine and desethyl fenfluramine distribute widely into tissues, with brain concentrations measured at approximately 20-fold higher than those in plasma in mice. nih.gov Following the administration of a radiolabeled dose of fenfluramine, over 90% of the dose is eliminated in the urine in the form of the unchanged parent drug, desethyl fenfluramine, and other metabolites. fda.gov Fecal excretion accounts for less than 5% of the total dose. fda.gov In vitro studies in rats also showed that fenfluramine can inhibit the metabolism of other drug substrates, suggesting a potential for drug-drug interactions by reducing microsomal enzyme activity. nih.gov

Pharmacological and Biochemical Investigations of Desethyl Fenfluramine in Vitro/non Human

Receptor Binding and Functional Affinity Studies (e.g., Serotonin (B10506) Receptors, Sigma-1 Receptor) in Cellular and Tissue Models

Norfenfluramine (B1679916) demonstrates a complex binding profile, interacting with multiple receptor systems. Radioligand binding assays have been employed to determine its affinity for a range of targets. nih.govresearchgate.net

Notably, norfenfluramine exhibits high affinity for serotonin (5-HT) receptors, particularly the 5-HT2 subtypes. Studies have shown that it possesses greater affinity and agonist activity at 5-HT2 receptors compared to its parent compound, fenfluramine (B1217885). fda.gov Specifically, it has a high affinity for the 5-HT2B and 5-HT2C receptor subtypes. fda.gov In addition to the 5-HT2 family, moderate to strong binding has been observed at the 5-HT1A receptor. fda.gov

Beyond the serotonergic system, norfenfluramine also binds to the sigma-1 receptor. nih.govfda.gov In some functional assays, such as the mouse vas deferens isometric twitch test, norfenfluramine has been shown to act as an inhibitor at the sigma-1 receptor. nih.govresearchgate.net Other investigations have characterized its activity at sigma-1 receptors as antagonistic, noting that it can disrupt the receptor's regulatory association with other protein complexes. nih.gov

Binding assays have also revealed interactions with other receptors, including the β2-adrenergic receptor and the muscarinic M1 receptor, although with lower affinity compared to its primary serotonergic targets. nih.govresearchgate.netfda.gov

| Receptor Target | Binding Affinity (Ki) | Functional Activity Noted | Reference |

|---|---|---|---|

| Sigma (σ) Receptors | 266 nM | Inhibition/Antagonism | nih.gov |

| Serotonin 5-HT1A | Moderate to strong binding | Not specified | fda.gov |

| Serotonin 5-HT2A/2C | High affinity | Agonist | fda.govnih.gov |

| Serotonin 5-HT2B | High affinity | Agonist | fda.gov |

| β2-Adrenergic Receptor | Moderate binding | Not specified | nih.govfda.gov |

| Muscarinic M1 Receptor | Moderate binding | Not specified | nih.govfda.gov |

Neurotransmitter Release and Reuptake Modulation in Isolated Synaptosomes or Cellular Systems

In vitro studies using isolated nerve terminals (synaptosomes) have demonstrated that norfenfluramine is a potent modulator of monoamine neurotransmitter release. It acts as a substrate for serotonin (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) transporters, triggering the release of these neurotransmitters. nih.gov

Investigations have shown that (+)-norfenfluramine induces the release of [3H]5-HT from synaptosomes with high potency. nih.gov The mechanism of this release involves action on the vesicular storage pool, as confirmed by experiments where release was significantly diminished following pretreatment with the vesicular monoamine transporter inhibitor, reserpine. nih.gov The release of 5-HT is partially dependent on the presence of extracellular calcium (Ca2+), suggesting that it involves both Ca2+-dependent vesicular release and Ca2+-independent transporter-mediated release. nih.gov

(+)-Norfenfluramine is also a particularly potent releasing agent for norepinephrine. nih.gov In contrast, its potency for inducing dopamine release is substantially lower than for serotonin. nih.gov The release of dopamine induced by lower concentrations of (+)-norfenfluramine appears to be completely independent of extracellular calcium, while a slight calcium dependency is observed at higher concentrations. nih.gov

| Neurotransmitter | Potency (EC50) for Release | Reference |

|---|---|---|

| Serotonin ([3H]5-HT) | 59 nM | nih.gov |

| Norepinephrine ([3H]NE) | 73 nM | nih.gov |

| Dopamine ([3H]DA) | Significantly lower than 5-HT | nih.gov |

Elucidation of Cellular Signaling Pathways Mediated by Metabolite Interaction

The interaction of norfenfluramine with its receptor targets initiates downstream cellular signaling cascades. Its dual activity at 5-HT2A and sigma-1 receptors appears to converge on the modulation of N-methyl-D-aspartate receptor (NMDAR) function. nih.gov

Studies have shown that norfenfluramine disrupts the regulatory association between the sigma-1 receptor and the NR1 subunit of the NMDAR. nih.gov This disruption leads to an increased calcium-dependent association of calmodulin (CaM) with the NR1 subunit. nih.gov Concurrently, the agonist activity of norfenfluramine at 5-HT2A receptors is thought to promote the priming of coupled NMDARs through Protein Kinase C (PKC) and Src kinase pathways. nih.gov This combined action suggests a mechanism where norfenfluramine modulates glutamatergic signaling by influencing NMDAR activity through both sigma-1 and serotonergic pathways. nih.govaesnet.org

Electrophysiological Studies in Excised Neural Tissues or Primary Neuronal Cultures

Electrophysiological studies in anesthetized rats have been conducted to assess the influence of norfenfluramine stereoisomers on the firing rate of central monoaminergic neurons. nih.gov

These experiments revealed that acute administration of norfenfluramine inhibits the spontaneous firing rate of neurons in both the dorsal raphe nucleus (the primary location of serotonergic neurons) and the locus coeruleus (the principal site for noradrenergic neurons). nih.gov The demethylated metabolite, norfenfluramine, was found to be more potent in inhibiting locus coeruleus neurons than its parent compound, fenfluramine. Conversely, fenfluramine was more active on dorsal raphe neurons. nih.gov In these studies, the d-isomers of norfenfluramine were more active than the l-isomers. No significant effect was observed on the electrical activity of A10 dopaminergic neurons. nih.gov

Preclinical Pharmacodynamic Assessments in Animal Models Related to Mechanistic Action

The mechanistic actions of norfenfluramine observed in vitro have been correlated with pharmacodynamic effects in various preclinical animal models.

In conscious rats, (+)-norfenfluramine has been shown to be a vasoactive agent, causing a dose-dependent increase in mean arterial blood pressure. nih.gov This pressor effect is mediated by the 5-HT2A receptor, as it can be abolished by the 5-HT2A antagonist ketanserin. nih.gov Isometric contraction experiments using isolated rat arteries further confirmed that (+)-norfenfluramine induces concentration-dependent contraction, an effect dependent on 5-HT2A receptor activation. nih.gov

Norfenfluramine and its enantiomers have demonstrated significant anticonvulsant activity in mouse models of seizures. nih.gov In the maximal electroshock seizure (MES) test, the compound showed protective effects. nih.gov It was also potent in the DBA/2 mouse model of audiogenic seizures. nih.gov Further studies in a zebrafish model of Dravet syndrome confirmed that (+)-norfenfluramine displays significant antiepileptic effects. researchgate.net In vivo microdialysis experiments in rats have shown that intravenous administration of (+)-norfenfluramine elevates extracellular levels of 5-HT, NE, and DA in the frontal cortex, confirming its neurotransmitter-releasing properties in a living system. nih.gov

Application in Preclinical Pharmacokinetic Pharmacodynamic Pk/pd Modeling and Simulation

In Vitro-In Vivo Extrapolation (IVIVE) Methodologies for Desethyl Fenfluramine (B1217885)

In vitro-in vivo extrapolation (IVIVE) is a cornerstone of modern drug development, aiming to predict human pharmacokinetics from in vitro data. For fenfluramine and its primary active metabolite, norfenfluramine (B1679916) (desethyl fenfluramine), in vitro studies are crucial for understanding their metabolic pathways.

Reaction phenotyping studies have identified that the metabolism of fenfluramine to norfenfluramine is primarily mediated by several cytochrome P450 (CYP) enzymes. Specifically, recombinant human CYP enzymes rCYP2D6, rCYP2C19, rCYP1A2, and rCYP2B6 have all been shown to be involved in this metabolic conversion. nih.gov Studies using selective CYP inhibitors further elucidated the contribution of these enzymes, with quinidine (B1679956) (a CYP2D6 inhibitor), phencyclidine (a CYP2B6 inhibitor), and furafylline (B147604) (a CYP1A2 inhibitor) demonstrating partial inhibition of fenfluramine metabolism. nih.gov

Development of Preclinical PK/PD Models Utilizing Labeled Standards for Disposition Analysis

Preclinical PK/PD models are instrumental in understanding the relationship between drug exposure and its pharmacological effect, ultimately guiding dose selection for clinical trials. nih.govnih.gov The use of stable isotope-labeled internal standards, such as Desethyl Fenfluramine-d6 Hydrochloride, is fundamental to the development of accurate and reliable bioanalytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are required to generate the concentration-time data that form the basis of these models. nih.gov

In preclinical studies, often conducted in animal models like rats, these labeled standards enable the precise quantification of both the parent drug (fenfluramine) and its metabolite (norfenfluramine) in various biological matrices, including plasma, red blood cells, and brain tissue. nih.gov This detailed disposition data is critical for constructing multi-compartment PK models that can describe the distribution and elimination of the compounds throughout the body. aesnet.org

By integrating this pharmacokinetic data with pharmacodynamic endpoints (e.g., receptor occupancy, biomarker modulation, or therapeutic effect), researchers can build robust PK/PD models. nih.gov These models can then be used to simulate different dosing regimens and predict the resulting exposure and effect, thereby optimizing the design of subsequent studies. nih.gov The stereoselective disposition of fenfluramine enantiomers has also been investigated, revealing that the levels of d-fenfluramine are typically higher than those of the l-enantiomer, while the opposite is true for their respective norfenfluramine metabolites. nih.gov The use of deuterated standards for each enantiomer would be invaluable in such stereoselective disposition studies.

Assessment of Drug-Drug Interactions at the Preclinical Level, Including Enzyme Inhibition and Induction Studies

A thorough understanding of a drug's potential to interact with other co-administered medications is a critical aspect of preclinical development. For fenfluramine and its metabolite, norfenfluramine, in vitro studies have been conducted to assess their potential as both victims and perpetrators of drug-drug interactions (DDIs).

Perpetrator Potential:

In vitro assessments have been performed to determine if fenfluramine or norfenfluramine inhibit or induce major CYP450 enzymes. nih.govnih.gov These studies are crucial for predicting whether fenfluramine could alter the metabolism of other drugs.

CYP Inhibition: Fenfluramine and norfenfluramine were found to be direct inhibitors of CYP2D6. nih.gov However, they did not substantially inhibit other major CYP enzymes such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, or CYP3A4/5 at clinically relevant concentrations. nih.govnih.gov No time- or metabolism-dependent inhibition of CYP450 enzymes was observed. nih.govnih.gov

CYP Induction: Neither fenfluramine nor norfenfluramine induced CYP1A2. nih.govnih.gov Both compounds, however, did show a potential to induce CYP2B6 and CYP3A4. nih.govnih.gov

Mechanistic static pharmacokinetic models have predicted that neither the observed CYP450 inhibition nor induction is likely to be clinically significant at typical therapeutic doses. nih.govnih.gov

Victim Potential:

The table below summarizes the in vitro DDI potential of fenfluramine and norfenfluramine.

| Interaction Type | Enzyme/Transporter | Fenfluramine (FFA) | Norfenfluramine (nFFA) | Clinical Relevance Prediction |

| CYP Inhibition | CYP2D6 | Direct inhibitor (IC₅₀: 4.7 µM) nih.govnih.gov | Direct inhibitor (IC₅₀: 16 µM) nih.govnih.gov | Unlikely at clinical doses nih.govnih.gov |

| CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP3A4/5 | No substantial inhibition nih.govnih.gov | No substantial inhibition nih.gov | Unlikely at clinical doses nih.govnih.gov | |

| CYP Induction | CYP1A2 | No induction nih.govnih.gov | No induction nih.govnih.gov | N/A |

| CYP2B6 | Induction (up to 2.8-fold) nih.govnih.gov | Induction (up to 2.0-fold) nih.govnih.gov | Unlikely at clinical doses nih.govnih.gov | |

| CYP3A4 | Induction (1.9- to 3.0-fold) nih.govnih.gov | Induction (3.6- to 4.8-fold) nih.govnih.gov | Unlikely at clinical doses nih.govnih.gov | |

| Transporter Inhibition | OCT2 | Inhibitor (IC₅₀: 19.8 µM) nih.govnih.gov | Inhibitor (IC₅₀: 5.2 µM) nih.govnih.gov | Unlikely at clinical doses nih.govnih.gov |

| MATE1 | Inhibitor (IC₅₀: 9.0 µM) nih.govnih.gov | Inhibitor (IC₅₀: 4.6 µM) nih.govnih.gov | Unlikely at clinical doses nih.govnih.gov |

Role As a Certified Reference Material and Quality Control Standard in Research

Importance in Inter-Laboratory Comparison and Proficiency Testing Schemes for Analytical Accuracy

The consistency and accuracy of analytical measurements are paramount, especially in clinical and research settings where results inform critical decisions. Inter-laboratory comparison and proficiency testing (PT) schemes are essential components of external quality assessment, designed to evaluate and improve the performance of analytical laboratories. In this context, Desethyl Fenfluramine-d6 Hydrochloride, as a CRM, plays a pivotal role.

Proficiency testing providers can distribute samples containing a precisely known concentration of Desethyl Fenfluramine (B1217885) (the analyte) to participating laboratories. These laboratories are then required to use the this compound as an internal standard to quantify the analyte in the test samples. The use of a common, high-purity CRM as an internal standard helps to minimize variability stemming from the standard itself, thereby allowing for a more accurate assessment of each laboratory's analytical method, instrumentation, and personnel competency.

By comparing the results from various laboratories against the certified value, PT schemes can identify systematic biases or increased variability in specific analytical methods. This process is crucial for:

Assessing Laboratory Performance: Providing an objective measure of a laboratory's ability to produce accurate and reliable results.

Method Validation: Demonstrating the robustness and comparability of different analytical procedures used across laboratories.

Harmonization of Results: Promoting consistency in measurements, which is vital for multi-center research studies and for establishing reliable reference intervals.

The data generated from these schemes can be used to identify and rectify analytical issues, ultimately leading to improved analytical accuracy and greater confidence in the data produced by participating laboratories.

| Aspect of Inter-Laboratory Comparison | Role of this compound (CRM) | Benefit to Analytical Accuracy |

| Standardization of Internal Standard | Provides a single, high-purity, and stable source of internal standard for all participants. | Reduces variability in results that could arise from using different or lower-purity internal standards. |

| Performance Evaluation | Serves as a stable reference point against which the quantification of the non-labeled analyte is measured. | Allows for a direct and objective comparison of laboratory performance, highlighting outliers and systematic errors. |

| Method Comparison | Facilitates the evaluation of different analytical methods by providing a common variable (the internal standard). | Helps in identifying the most robust and accurate methods for the quantification of Desethyl Fenfluramine. |

Ensuring Analytical Traceability and Characterization of Measurement Uncertainty in Bioanalysis

Metrological traceability is a fundamental concept in analytical science, defined as the property of a measurement result whereby it can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. mlo-online.comnist.gov Certified reference materials like this compound are critical links in this traceability chain for bioanalytical measurements. researchgate.netnih.gov

When a laboratory uses this compound to calibrate its analytical system, it is essentially anchoring its measurements to the certified value of that reference material. This certified value is itself traceable to higher-order standards, often maintained by National Metrology Institutes (NMIs). nih.gov This unbroken chain ensures that results are not only accurate but also comparable to results generated by other laboratories that have established traceability to the same reference standards. mlo-online.com

The process involves:

Calibration: Using the CRM to create a calibration curve that relates the instrument response to the concentration of the analyte.

Uncertainty Contribution: The uncertainty of the CRM's certified value is propagated through the entire analytical procedure.

By properly accounting for the uncertainty of the CRM, laboratories can provide a more complete and accurate representation of their measurement results, which is a key requirement for accredited testing and calibration laboratories.

| Component of Traceability & Uncertainty | Function of this compound (CRM) |

| Metrological Traceability | Acts as a physical embodiment of a reference point in an unbroken chain of calibrations leading to national or international standards. mlo-online.comresearchgate.net |

| Calibration Hierarchy | Serves as a calibrant to which routine laboratory measurements are compared and adjusted. |

| Uncertainty of the Certified Value | Provides a known and documented component of uncertainty that is incorporated into the overall uncertainty budget of the analytical method. |

| Quality Control | Used as a quality control material to monitor the ongoing performance and validity of the measurement process. |

Standardization of Bioanalytical Methods Across Diverse Research Laboratories

By providing a common reference point, this CRM allows different laboratories to:

Calibrate their instruments and methods to a common standard: This ensures that a measurement of a specific concentration will yield the same result, regardless of the laboratory or the specific instrumentation used.

Validate their analytical methods against a known reference: Laboratories can use the CRM to demonstrate that their methods meet required performance characteristics, such as accuracy, precision, linearity, and limits of detection and quantification.

Harmonize results from different analytical platforms: Even if laboratories are using different types of mass spectrometers or chromatographic systems, the use of a common CRM as an internal standard can help to normalize the data and make it comparable.

Emerging Research Frontiers and Future Directions

Integration with Advanced Omics Technologies for Comprehensive Biological Insight

The integration of Desethyl Fenfluramine-d6 Hydrochloride into omics workflows, particularly metabolomics and proteomics, is enhancing the understanding of the broader biological effects of fenfluramine (B1217885) and norfenfluramine (B1679916). In these studies, its primary role is that of an internal standard to ensure the accuracy and reproducibility of quantitative measurements.

Metabolomics: In metabolomics, which involves the comprehensive study of small molecules (metabolites) within a biological system, this compound is used to accurately quantify changes in metabolic pathways affected by norfenfluramine. By adding a known concentration of the deuterated standard to samples, researchers can correct for variations in sample preparation and mass spectrometer performance, thereby enabling the precise measurement of endogenous norfenfluramine and other related metabolites. This approach is critical for identifying potential biomarkers of drug efficacy or toxicity and for elucidating the metabolic pathways modulated by the drug.

Proteomics: In the field of proteomics, which focuses on the large-scale study of proteins, this compound can be used in targeted protein quantification methods, such as Stable Isotope Dilution-Multiple Reaction Monitoring Mass Spectrometry (SID-MRM-MS). While the compound itself is not a protein, its use in quantifying the drug's concentration in a given sample allows for a more accurate correlation between drug exposure and changes in the proteome. This can help researchers understand how norfenfluramine may alter protein expression or post-translational modifications related to its mechanism of action or off-target effects.

| Omics Application | Role of this compound | Research Goal |

| Metabolomics | Internal Standard for LC-MS/MS | Accurate quantification of norfenfluramine and related metabolites to understand pathway modulation. |

| Proteomics | Correlating drug exposure with proteomic changes | Linking specific protein expression changes to known concentrations of the active metabolite. |

Novel Applications in Mechanistic Toxicology Studies (Preclinical)

In preclinical mechanistic toxicology, this compound is instrumental in studies designed to understand the "how" and "why" of potential toxicities associated with fenfluramine and norfenfluramine. Its use as an internal standard allows for precise pharmacokinetic and toxicokinetic modeling.

By enabling accurate measurement of norfenfluramine concentrations in various tissues and biofluids over time, researchers can establish clear relationships between drug exposure and toxicological endpoints. This is particularly important for investigating mechanisms of toxicity, such as off-target receptor binding or the formation of reactive metabolites. For instance, in studies evaluating potential cardiotoxicity, precise quantification of norfenfluramine in cardiac tissue is essential to correlate local drug concentrations with observed pathological changes. The stability of the deuterium (B1214612) label ensures that the standard behaves identically to the non-labeled compound during sample extraction and analysis, but is clearly distinguishable by the mass spectrometer.

Development and Utilization of Advanced In Vitro and Ex Vivo Models for Pharmacological Study

The pharmacological study of fenfluramine and norfenfluramine is increasingly reliant on advanced in vitro and ex vivo models, such as organoids, spheroids, and organ-on-a-chip systems. These models offer a more physiologically relevant environment compared to traditional cell cultures. In these complex systems, this compound is essential for accurately determining the concentration of norfenfluramine at the site of action and for studying its metabolism within these models.

For example, in studies using liver spheroids to investigate the metabolism of fenfluramine to norfenfluramine, the deuterated standard is used to quantify the rate of formation of the metabolite. nih.gov This allows for a detailed characterization of the enzymes involved (e.g., cytochrome P450 isoenzymes) and how their activity might be affected by genetic polymorphisms or co-administered drugs. nih.govnih.gov

| Model System | Application of Deuterated Standard | Pharmacological Question Addressed |

| Liver Spheroids | Quantification of metabolite formation | Characterization of metabolic pathways and enzyme kinetics. |

| Neuronal Co-cultures | Measurement of drug uptake and distribution | Understanding target engagement and local pharmacokinetics. |

| Organ-on-a-Chip | Pharmacokinetic modeling in a microphysiological system | Predicting human drug disposition and potential for drug-drug interactions. |

Computational Chemistry and Molecular Modeling Insights into Metabolite-Receptor Interactions

While this compound is a tool for empirical studies, the data it helps generate are crucial for informing and validating computational chemistry and molecular modeling studies. These computational approaches provide insights into the interactions between norfenfluramine and its molecular targets at an atomic level.

Accurate pharmacokinetic data, obtained using the deuterated standard, are essential for developing robust physiologically based pharmacokinetic (PBPK) models. These models can simulate the absorption, distribution, metabolism, and excretion of the drug and can be used to predict its concentration at specific receptor sites. Molecular docking and molecular dynamics simulations can then use this information to model the binding of norfenfluramine to its target receptors, such as serotonin (B10506) (5-HT) receptors and the sigma-1 receptor. fda.govnih.gov By correlating simulated binding affinities with experimentally determined drug concentrations and pharmacological effects, researchers can refine their understanding of the drug's mechanism of action.

Exploration of Stereoselective Aspects in Preclinical Research

Fenfluramine and norfenfluramine are chiral molecules, existing as d- and l-enantiomers. nih.gov These enantiomers can have different pharmacological and toxicological properties. While the deuterium labeling in this compound does not in itself alter the stereochemistry, deuterated standards for individual enantiomers (e.g., d-norfenfluramine-d6 and l-norfenfluramine-d6) are critical for stereoselective preclinical research.

In such studies, these stereospecific deuterated standards allow for the separate and accurate quantification of each enantiomer in biological samples. This is vital for:

Stereoselective Pharmacokinetics: Determining if there are differences in the absorption, distribution, metabolism, and excretion of the d- and l-enantiomers.

Enantiomer-Specific Receptor Binding: Correlating the concentration of each enantiomer with its binding affinity and functional activity at various receptors.

Chiral Inversion Studies: Investigating whether one enantiomer is converted to the other in vivo.

Preclinical studies have shown that the enantiomers of fenfluramine and norfenfluramine can have different potencies and effects. nih.gov The ability to accurately measure each one is fundamental to developing safer and more effective enantiomerically pure drugs.

常见问题

Q. How should waste containing this compound be disposed of?

- Methodological Answer : Incinerate in EPA-approved facilities with afterburners and scrubbers. For liquid waste, neutralize with 1M HCl (pH <2) before disposal. Contaminated consumables (e.g., gloves) must be sealed in hazardous waste bags labeled with CAS 1027192-92-2. Consult local regulations for isotopic waste exemptions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。